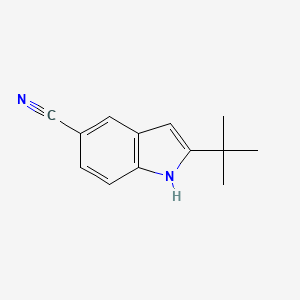

2-tert-butyl-1H-indole-5-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry and Materials Science

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. creative-proteomics.comnih.gov This heterocyclic system is not only prevalent in a vast number of natural products and alkaloids but also serves as a fundamental building block for the synthesis of a wide range of pharmaceutical agents. creative-proteomics.comijpsjournal.comijpsjournal.comopenmedicinalchemistryjournal.com Its "privileged" status stems from its ability to interact with a multitude of biological targets with high affinity. nih.govmdpi.com

In Organic and Medicinal Chemistry: The indole nucleus is a key feature in many biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. creative-proteomics.comnih.govijpsjournal.com Its structural versatility allows for substitutions at various positions, leading to a diverse array of biological activities. mdpi.com Consequently, indole derivatives have been successfully developed into drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govijpsjournal.comresearchgate.net The development of synthetic methodologies to construct and functionalize the indole core, such as the Fischer, Madelung, and Bartoli indole syntheses, has been a major focus of organic chemistry research. creative-proteomics.comijpsjournal.comderpharmachemica.com

In Materials Science: Beyond its biological importance, the indole scaffold has found applications in materials science. The electron-rich nature of the indole ring system makes it suitable for the development of organic electronics. numberanalytics.com Polymers incorporating indole units, such as polyindole (PIn), exhibit interesting electrochemical and physical properties, including electrical conductivity and environmental stability. materialsciencejournal.org These properties have led to their investigation for use in supercapacitors, sensors, and anticorrosion coatings. materialsciencejournal.org Furthermore, indole-based molecules are being explored for the creation of new polyesters, potentially serving as bio-based alternatives to fossil-fuel-derived plastics. acs.org

Role of Nitrile Functional Groups in Molecular Design and Chemical Transformations

The nitrile, or cyano, group (–C≡N) is a versatile and highly valuable functional group in organic synthesis and molecular design. numberanalytics.comwikipedia.org Characterized by a carbon-nitrogen triple bond, the nitrile group possesses unique electronic properties and reactivity that make it a powerful tool for chemists. fiveable.me

In Molecular Design and Medicinal Chemistry: The nitrile group's strong electron-withdrawing nature and linear geometry allow it to serve as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens. nih.govsioc-journal.cnnih.govtandfonline.com This substitution can modulate a molecule's physicochemical properties, including its binding affinity to target proteins, metabolic stability, and bioavailability. sioc-journal.cn In drug design, the introduction of a nitrile group can enhance interactions with protein active sites through hydrogen bonding, polar interactions, and even covalent bond formation in specific cases. sioc-journal.cnresearchgate.net More than 30 nitrile-containing pharmaceuticals have been approved for a wide range of clinical conditions. researchgate.net

In Chemical Transformations: The nitrile group is a synthetic chameleon, capable of being transformed into a variety of other important functional groups. researchgate.net Key reactions include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comlibretexts.org

Reduction: The reduction of nitriles can lead to the formation of primary amines using strong reducing agents like lithium aluminum hydride, or aldehydes via partial reduction. numberanalytics.comwikipedia.orglibretexts.org

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, which leads to the formation of ketones after hydrolysis. numberanalytics.comwikipedia.orglibretexts.org

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to construct various heterocyclic rings. numberanalytics.comresearchgate.net

This extensive reactivity makes nitriles crucial intermediates in the synthesis of complex organic molecules. researchgate.net

Overview of Substituted Indole Derivatives and Their Research Context

Substituted indoles are derivatives of the basic indole structure where one or more hydrogen atoms on the ring system have been replaced by other functional groups. ijpsjournal.com This substitution allows for the fine-tuning of the molecule's properties, leading to a vast and diverse chemical space with a wide range of applications. nih.gov Research into substituted indoles is a highly active area, driven by their immense therapeutic potential and utility as synthetic intermediates. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net

The biological activities of substituted indoles are incredibly broad, encompassing:

Anticancer agents: Many indole derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, such as targeting tubulin, protein kinases, and histone deacetylases. ijpsjournal.comopenmedicinalchemistryjournal.comnih.gov

Anti-inflammatory and Analgesic agents: The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a classic example of an indole derivative. researchgate.netderpharmachemica.com

Antimicrobial and Antiviral agents: Substituted indoles have shown efficacy against a range of pathogens, including bacteria, fungi, and viruses. openmedicinalchemistryjournal.comresearchgate.net

Central Nervous System (CNS) agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric conditions. mdpi.comderpharmachemica.com

The specific nature and position of the substituents on the indole ring are critical in determining the compound's biological activity and pharmacological profile. mdpi.com The continuous development of novel synthetic methods allows for the creation of increasingly complex and highly functionalized indole derivatives, further expanding their research applications. ijpsjournal.comderpharmachemica.com

Specific Research Interest in 2-tert-butyl-1H-indole-5-carbonitrile as a Chemically Unique Entity

The specific compound this compound represents a unique convergence of the chemical principles discussed above. While extensive research on this exact molecule is not widely published, its structure suggests a significant potential as a building block in synthetic and medicinal chemistry.

The research interest in this molecule can be deconstructed into the contributions of its three main components:

The Indole-5-carbonitrile Scaffold: This core structure is a valuable synthetic intermediate. The nitrile group at the 5-position can be elaborated into other functional groups such as carboxylic acids, amides, or amines, providing a route to a variety of 5-substituted indole derivatives.

The 2-tert-butyl Group: The presence of a bulky tert-butyl group at the 2-position of the indole ring is significant. This group can exert a strong steric influence, potentially directing the reactivity of the indole ring at other positions. It can also enhance the metabolic stability of the molecule by sterically hindering enzymatic degradation at or near the 2-position.

Synergistic Properties: The combination of these groups on a single indole scaffold creates a molecule with a distinct set of properties. The electron-withdrawing nitrile group influences the electronic character of the indole ring, while the tert-butyl group provides steric bulk and lipophilicity. This interplay makes this compound an interesting candidate for library synthesis in drug discovery programs and as a starting material for more complex molecular targets.

Below is a data table summarizing some of the predicted chemical properties of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 900640-47-3 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Boiling Point | 367.4 ± 22.0 °C |

| Density | 1.10 ± 0.1 g/cm³ |

| pKa | 16.35 ± 0.30 |

Data are predicted values. chemicalbook.com

The synthesis of such polysubstituted indoles often involves multi-step sequences, potentially utilizing cross-coupling reactions to introduce the nitrile group or build the indole core itself. nih.gov The unique substitution pattern of this compound makes it a valuable and distinct entity for further chemical exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELAFVPOSLQGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248207 | |

| Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-47-3 | |

| Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Tert Butyl 1h Indole 5 Carbonitrile

Electrophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr), with a strong preference for the C-3 position of the pyrrolic ring. nih.gov This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the benzenoid ring. However, substituents on the ring can alter this inherent reactivity.

Influence of 2-tert-Butyl and 5-Carbonitrile Groups on Regioselectivity

The regioselectivity of electrophilic attack on 2-tert-butyl-1H-indole-5-carbonitrile is a result of the interplay between the electronic and steric effects of its two substituents.

2-tert-Butyl Group : This group is sterically large and exerts a significant directing effect through steric hindrance. numberanalytics.com It physically obstructs the approach of electrophiles to the adjacent C-3 position, which is typically the most nucleophilic site on the indole ring. rsc.org Electronically, the tert-butyl group is weakly electron-donating through induction and hyperconjugation, which activates the indole ring toward electrophilic attack, though this effect is modest compared to the steric hindrance it imposes.

5-Carbonitrile Group : The nitrile (-CN) group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and the resonance effect (mesomeric effect), which delocalizes the ring's π-electrons into the nitrile triple bond. This deactivates the entire indole nucleus, making it less reactive towards electrophiles compared to unsubstituted indole. The deactivation is most pronounced on the benzenoid ring, particularly at the positions ortho (C-4, C-6) and para (N/A) to the nitrile group.

The combined influence of these groups makes electrophilic substitution on this compound challenging. The primary site of attack, C-3, is sterically shielded, while the benzenoid ring is electronically deactivated. Therefore, reactions often require more forcing conditions, and the regiochemical outcome may favor less conventional positions or result in no reaction.

Table 1: Influence of Substituents on Electrophilic Substitution Sites

| Position | Influence of 2-tert-Butyl Group | Influence of 5-Carbonitrile Group | Predicted Reactivity |

|---|---|---|---|

| C-2 | Substituted | N/A | No reaction |

| C-3 | Strong steric hindrance | Electronically activated (by N) | Highly hindered, reaction unlikely |

| C-4 | Minimal | Strongly deactivated (ortho to -CN) | Very low |

| C-6 | Minimal | Strongly deactivated (ortho to -CN) | Very low |

| C-7 | Minimal | Moderately deactivated (meta to -CN) | Low, but possible under forcing conditions |

Reactivity of the Pyrrolic Ring (C-2, C-3)

The pyrrolic ring is the more electron-rich portion of the indole system.

Reactivity at C-2 : This position is already substituted with the tert-butyl group, precluding any further electrophilic substitution at this site.

Reactivity at C-3 : In a typical indole, the C-3 position is the kinetically and thermodynamically favored site for electrophilic attack. nih.gov However, the presence of the bulky 2-tert-butyl group presents a significant steric barrier, which can dramatically reduce or prevent reactivity at C-3. numberanalytics.com Electrophiles, especially large ones, will be unable to approach this site. While protonation at C-3 is a key step in some indole reactions, this process would also be sterically disfavored. nih.gov

Reactivity of the Benzenoid Ring (C-4, C-6, C-7) and Directed Functionalization

The benzenoid ring of indole is less nucleophilic than the pyrrolic ring. The strong deactivating effect of the 5-carbonitrile group further diminishes its reactivity towards electrophiles.

Reactivity at C-4 and C-6 : These positions are ortho to the electron-withdrawing nitrile group and are thus strongly deactivated. Electrophilic substitution at these sites is highly unfavorable. While modern C-H activation methods have enabled functionalization at the C-4 position of certain indoles, these often require specific directing groups that are not present in this molecule. nih.gov

Reactivity at C-7 : This position is meta to the deactivating nitrile group, making it the least electronically disfavored position on the benzenoid ring. Given the steric blockade at C-3 and the strong deactivation at C-4 and C-6, the C-7 position becomes a potential, albeit still challenging, site for electrophilic attack under harsh reaction conditions.

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, primarily involving the electrophilic carbon atom.

Nucleophilic Addition to the Nitrile

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. The initial addition of a nucleophile to the C≡N triple bond results in the formation of an imine anion intermediate. libretexts.org This intermediate can then be protonated or undergo further reaction. Common nucleophilic addition reactions include:

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (5-(aminomethyl)-2-tert-butyl-1H-indole) via two successive hydride additions. libretexts.orgnih.gov Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can allow for partial reduction to an aldehyde after acidic workup. youtube.com

Organometallic Reagents : Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form, after acidic hydrolysis of the intermediate imine, a ketone.

Transformation of the Nitrile to Other Functionalities (e.g., carboxylic acids, amides, amidoximes)

The nitrile group serves as a valuable precursor for several important functional groups, most notably carboxylic acids and their derivatives. researchgate.net

Hydrolysis to Carboxylic Acids : The nitrile can be fully hydrolyzed to a carboxylic acid (2-tert-butyl-1H-indole-5-carboxylic acid) by heating under reflux with either aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis : Protonation of the nitrile nitrogen activates the carbon for attack by water.

Base-catalyzed hydrolysis : Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon initiates the process. chemistrysteps.com

Partial Hydrolysis to Amides : The hydrolysis of a nitrile can be stopped at the amide stage (2-tert-butyl-1H-indole-5-carboxamide) by using milder reaction conditions. chemistrysteps.com For example, treatment with potassium hydroxide in tert-butyl alcohol or using certain acid mixtures can selectively hydrate (B1144303) the nitrile to the amide. acs.orgresearchgate.net

Conversion to Amidoximes : Reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an amidoxime, a functional group of interest in medicinal chemistry.

Table 2: Common Transformations of the 5-Carbonitrile Group

| Reagent(s) | Conditions | Product Functional Group | Product Name |

|---|

Reactions Involving the tert-Butyl Group

The presence of the tert-butyl group at the C-2 position is a defining structural feature of the molecule, exerting significant influence on its reactivity primarily through steric effects.

Steric Effects on Neighboring Reactivity

The tert-butyl group is a bulky substituent that imposes considerable steric hindrance, which can impede the approach of reagents to nearby reactive sites. numberanalytics.com This steric congestion has a profound impact on reactions at the adjacent indole nitrogen (N-1) and the C-3 position.

Reactivity at N-1: The approach of electrophiles or coupling partners to the indole nitrogen is sterically shielded by the adjacent tert-butyl group. This can decrease reaction rates for N-alkylation and N-arylation compared to less substituted indoles. Overcoming this hindrance may necessitate more forcing reaction conditions or specialized catalytic systems designed to accommodate bulky substrates. organic-chemistry.org

Reactivity at C-3: The C-3 position is the most common site for electrophilic substitution in the indole ring. However, the large tert-butyl group at C-2 physically blocks this position, significantly reducing its accessibility to electrophiles. Consequently, electrophilic substitution reactions that would typically occur at C-3 are either inhibited or redirected to other positions on the benzene (B151609) portion of the indole ring, provided they are sufficiently activated. Studies on other substituted indoles have shown that steric hindrance near a reaction site can significantly lower yields or prevent reactions altogether. nih.gov

Potential for De-tert-butylation Under Specific Conditions

The carbon-carbon bond connecting the tert-butyl group to the indole ring is generally robust and not susceptible to cleavage under typical synthetic conditions. Unlike tert-butyl esters or N-Boc protecting groups which are designed for removal under acidic or basic conditions, a C-linked tert-butyl group is chemically stable. researchgate.netthieme.de

However, cleavage can be induced under specific, often harsh, conditions. This process, known as de-tert-butylation, typically proceeds through a carbocationic mechanism.

Acidic Conditions: Strong Brønsted or Lewis acids at elevated temperatures can protonate the indole ring, leading to the eventual elimination of the tert-butyl group as isobutene. nih.gov The reaction is driven by the formation of the stable tert-butyl cation. The specific acid and conditions required would need to be potent enough to overcome the stability of the aromatic system.

Catalytic Methods: Certain ruthenium catalysts have been reported to mediate de-tert-butylation, although this is not a common transformation for C-alkyl groups on heteroaromatic systems. nih.gov

It is important to distinguish this from the deprotection of a tert-butoxycarbonyl (Boc) group, which is a common protecting strategy for the indole nitrogen and is readily cleaved under much milder acidic conditions (e.g., trifluoroacetic acid). nih.gov

N-Functionalization and Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various alkyl and aryl substituents. This reactivity is governed by the acidity of the N-H proton and the nucleophilicity of the resulting indolide anion.

N-H Acidity and Deprotonation

The proton on the indole nitrogen is weakly acidic. The pKa of unsubstituted indole is approximately 17 in dimethyl sulfoxide (B87167) (DMSO) and has been measured as 32.78 in acetonitrile, highlighting its low acidity. quimicaorganica.orgnih.govacs.org The acidity of the N-H bond in this compound is modulated by the electronic effects of the substituents.

Tert-butyl group (C-2): As an alkyl group, it is weakly electron-donating through induction, which destabilizes the conjugate base (the indolide anion) and therefore decreases acidity (raises the pKa).

Nitrile group (C-5): The cyano group is strongly electron-withdrawing through both induction and resonance. This effect stabilizes the negative charge on the nitrogen after deprotonation, thereby increasing acidity (lowering the pKa).

The strong electron-withdrawing nature of the nitrile group is expected to dominate, making this compound more acidic than unsubstituted indole. Deprotonation to form the corresponding sodium or potassium indolide salt can be achieved using strong bases.

| Compound | Solvent | pKa |

| Indole | DMSO | ~17.0 |

| Indole | Acetonitrile | 32.78 |

| 3-MeCOO-Indole | Acetonitrile | 30.2 |

| 7-NO₂-Indole | Acetonitrile | 30.12 |

Data sourced from various studies on indole acidity. quimicaorganica.orgnih.govacs.org

Common bases used for the deprotonation of indoles are summarized in the table below.

| Base | Typical Solvent | Notes |

| Sodium hydride (NaH) | THF, DMF | Commonly used, irreversible deprotonation. |

| Potassium tert-butoxide (KOtBu) | THF, Dioxane | Strong, non-nucleophilic base. |

| n-Butyllithium (n-BuLi) | THF, Hexanes | Very strong base; can sometimes lead to lithiation at other positions if not controlled. |

Alkylation and Arylation at N-1

Once deprotonated, the resulting indolide anion is a potent nucleophile that can react with various electrophiles in N-alkylation and N-arylation reactions. nih.gov

N-Alkylation: This is typically achieved by treating the indolide anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction proceeds via an SN2 mechanism. google.com Given the steric hindrance from the C-2 tert-butyl group, the reaction rate may be slower compared to unhindered indoles, and the use of more reactive alkylating agents (e.g., triflates) or higher temperatures may be necessary. organic-chemistry.org

N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished through nucleophilic aromatic substitution with highly activated aryl halides (e.g., those bearing strong electron-withdrawing groups). However, a more general and widely used approach involves transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, including the N-arylation of indoles. wikipedia.org This reaction utilizes a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base to couple the indole with an aryl halide or triflate. nih.govnih.gov

The reaction is particularly valuable for sterically hindered substrates like this compound. The key to success with such substrates lies in the choice of the ligand. Bulky, electron-rich phosphine ligands are essential for promoting the crucial reductive elimination step in the catalytic cycle and preventing catalyst decomposition. organic-chemistry.org

The generalized catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Deprotonation & Coordination: The base deprotonates the indole (In-H), and the resulting indolide anion coordinates to the palladium center.

Reductive Elimination: The N-arylindole product (In-Ar) is formed, regenerating the Pd(0) catalyst.

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, RuPhos, tBuXPhos, BINAP | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. Crucial for hindered substrates. organic-chemistry.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the indole N-H to form the active nucleophile. |

| Aryl Partner | Aryl bromides, iodides, chlorides, triflates | The source of the aryl group to be coupled. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

For a substrate as sterically encumbered as this compound, a catalyst system employing a highly active, sterically demanding ligand such as tBuXPhos or a related biarylphosphine would likely be required to achieve efficient N-arylation. nih.gov

Cross-Coupling Reactions on this compound Scaffolds

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the structural elaboration of heterocyclic systems, including indoles. researchgate.net For this compound to participate in these reactions, it must typically first be converted into a suitable halide or triflate derivative. The regioselectivity of this initial halogenation step is influenced by the existing substituents. Once halogenated (e.g., at the C3, C4, C6, or C7 positions), the resulting halo-indole can serve as a substrate for various palladium-catalyzed coupling reactions.

The Suzuki-Miyaura coupling is a highly efficient method for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comnih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com For a halogenated derivative of this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl or vinyl substituents.

The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or catalysts employing bulky phosphine ligands like SPhos and XPhos, which are particularly effective for nitrogen-rich heterocycles. mdpi.comnih.gov A base is required to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Indole Scaffold

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ (10 mol%) | mdpi.com |

| Base | NaHCO₃ | mdpi.com |

| Boronic Acid | Arylboronic acid (slight excess) | mdpi.com |

| Solvent | Toluene/Water mixture | mdpi.com |

| Temperature | Varies, often elevated | nih.gov |

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.gov This reaction is invaluable for synthesizing conjugated systems and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.comnih.gov Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne and to simplify purification. nih.gov Applying this reaction to a halogenated this compound would allow for the direct installation of an alkynyl moiety.

The classic conditions involve a palladium source like PdCl₂(PPh₃)₂ and a copper salt such as CuI, with an amine base like triethylamine (B128534) that also serves as a solvent. thieme-connect.de The reaction generally proceeds under mild conditions, often at room temperature. thieme-connect.deresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling on a Halogenated Indole Scaffold

| Parameter | Condition | Reference |

| Catalyst | PdCl₂(PPh₃)₂ (5-10 mol%) | mdpi.comthieme-connect.de |

| Co-catalyst | CuI (10-20 mol%) | mdpi.comthieme-connect.de |

| Base/Solvent | Et₃N in DMF | thieme-connect.de |

| Alkyne | Terminal alkyne (1.2 equiv.) | thieme-connect.de |

| Temperature | Room Temperature | mdpi.comthieme-connect.de |

The Heck reaction creates a C(sp²)–C(sp²) bond through the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. organic-chemistry.org A key advantage of this method is the use of simple and readily available alkene starting materials. mdpi.com This reaction would enable the vinylation of a halogenated this compound derivative, introducing a styrenyl or other alkenyl group.

Typical conditions for the Heck reaction on a halo-indole involve a palladium(II) acetate (B1210297) catalyst, a base such as potassium acetate, and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a polar aprotic solvent. mdpi.com The reaction often requires elevated temperatures to proceed efficiently. mdpi.com

Table 3: Representative Conditions for the Heck Reaction on a Halogenated Indole Scaffold

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ (4 mol%) | mdpi.com |

| Base | KOAc (6 equiv.) | mdpi.com |

| Additive | n-Bu₄NCl (2 equiv.) | mdpi.com |

| Solvent | DMF | mdpi.com |

| Temperature | 80 °C | mdpi.com |

The Stille coupling involves the reaction between an organic halide and an organostannane reagent, catalyzed by palladium. mdpi.com It is a versatile C-C bond-forming reaction due to the tolerance of organostannanes to a wide variety of functional groups. This method could be employed to introduce alkyl, vinyl, or aryl groups onto a halogenated this compound scaffold.

A common catalytic system for the Stille reaction on a substituted iodo-indole is dichlorobis(acetonitrile)palladium(II) in DMF. mdpi.com The reaction can often be performed at moderate temperatures. A notable challenge is the removal of toxic organotin byproducts, which may require special purification techniques. mdpi.com

Table 4: Representative Conditions for the Stille Coupling on a Halogenated Indole Scaffold

| Parameter | Condition | Reference |

| Catalyst | PdCl₂(MeCN)₂ | mdpi.com |

| Stannane | Organotin compound | mdpi.com |

| Solvent | DMF | mdpi.com |

| Temperature | 40 °C | mdpi.com |

Oxidative and Reductive Transformations of the Indole Ring System

The indole ring system is susceptible to both oxidation and reduction, allowing for further diversification of the this compound core.

Oxidative Transformations: The electron-rich C2-C3 double bond of the indole nucleus is the most common site for oxidation. The Witkop oxidation, for example, involves the oxidative cleavage of this bond to yield 2-acylamino- or 2-formamidobenzaldehyde derivatives. researchgate.net This transformation can be achieved using various oxidizing agents, including ozone, sodium periodate, or singlet oxygen. researchgate.net Such a reaction on this compound would lead to the opening of the pyrrole (B145914) ring, providing access to ortho-substituted aniline (B41778) derivatives. Another potential oxidative transformation is the conversion to oxindoles.

Reductive Transformations: Reduction of the indole moiety can affect either the pyrrole ring or the substituents. Catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) can reduce the C2-C3 double bond to afford the corresponding indoline (B122111) derivative. The conditions can be tuned to achieve this transformation without affecting the benzene ring or the nitrile group.

Alternatively, the nitrile group at the C5 position can be selectively reduced. Using reducing agents like lithium aluminum hydride (LiAlH₄) would typically convert the nitrile to a primary amine (aminomethyl group). Milder reducing agents or catalytic transfer hydrogenation could potentially offer different outcomes. The stability of the N-unsubstituted indole ring can be a factor under certain acidic or reductive conditions, sometimes leading to side reactions or ring opening. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 2 Tert Butyl 1h Indole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms. For 2-tert-butyl-1H-indole-5-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

It is important to note that while experimental data for this specific compound is not widely available in published literature, the following analyses are based on predicted spectral data and established principles of NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the tert-butyl group, and the N-H proton of the indole.

The tert-butyl group would present as a sharp, intense singlet, typically in the upfield region (around 1.4 ppm), due to the magnetic equivalence of the nine protons. The indole N-H proton is expected to appear as a broad singlet in the downfield region (typically > 8.0 ppm), with its chemical shift being sensitive to solvent and concentration.

The aromatic region would display signals for the three protons on the benzene (B151609) ring portion of the indole. The proton at position 4 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets, showing coupling to both the proton at position 4 and the proton at position 7. The proton at position 7 would likely be a doublet, coupled to the proton at position 6. The proton at position 3 of the indole ring is expected to be a singlet, as it has no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | 8.4 | br s |

| H-3 | 6.4 | s |

| H-4 | 7.8 | d |

| H-6 | 7.4 | dd |

| H-7 | 7.5 | d |

| tert-butyl (9H) | 1.4 | s |

Data is based on computational predictions and may vary from experimental values.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The indole ring will display signals for its eight carbon atoms. The carbonitrile carbon (C-5) is expected to be in the range of 118-120 ppm. The chemical shifts of the other aromatic carbons provide insight into the electronic environment of the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | 150.0 |

| C-3 | 100.0 |

| C-3a | 128.0 |

| C-4 | 125.0 |

| C-5 | 105.0 |

| C-5 (CN) | 120.0 |

| C-6 | 126.0 |

| C-7 | 112.0 |

| C-7a | 138.0 |

| C (tert-butyl, quat.) | 32.0 |

| CH₃ (tert-butyl) | 30.0 |

Data is based on computational predictions and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While experimental 2D NMR data for this compound is not publicly available, a theoretical analysis of expected correlations can be described.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would be expected between H-4 and H-6, and between H-6 and H-7, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the signal at ~6.4 ppm to C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons. For example, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and to C-2 of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It could be used to confirm the proximity of the tert-butyl group to the H-3 proton of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₃H₁₄N₂), the expected exact mass can be calculated. This technique would be used to confirm the molecular formula of the synthesized compound.

Fragmentation Pattern Analysis

While specific experimental fragmentation data for this compound is not available, a general fragmentation pattern can be predicted based on its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A prominent fragmentation pathway would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a stable [M-15]⁺ ion. Further fragmentation could involve the loss of the entire tert-butyl group or cleavage of the indole ring. The presence of the nitrile group would also influence the fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. While specific experimental data for this compound is not extensively published, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups.

The IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration in the region of 3400-3500 cm⁻¹. researchgate.nettsijournals.com The presence of the nitrile group (C≡N) is expected to give rise to a sharp and intense absorption band in the range of 2220-2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com This peak's position can be influenced by conjugation with the aromatic ring. spectroscopyonline.com

The tert-butyl group will exhibit characteristic C-H stretching vibrations from its methyl groups just below 3000 cm⁻¹, along with bending vibrations around 1370-1350 cm⁻¹. libretexts.org The aromatic indole ring itself will produce C-H stretching bands above 3000 cm⁻¹ and several C=C stretching absorptions within the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | Indole Ring | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | tert-Butyl Group | ~2970 - 2870 | Strong |

| C≡N Stretch | Nitrile | ~2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | Indole Ring | ~1600 - 1450 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and specific geometric parameters are not available.

A future crystallographic analysis would be invaluable. It would confirm the planarity of the indole ring system and reveal the spatial orientation of the bulky tert-butyl group at the 2-position and the linear cyano group at the 5-position. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the nitrile nitrogen atom, or π-π stacking between indole rings. Such interactions are fundamental to the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The indole ring is the primary chromophore in this compound and its UV spectrum is characterized by two main absorption bands, historically referred to as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. datapdf.comrsc.org

In nonpolar solvents, the spectrum of indole typically shows a strong absorption band around 270-280 nm, which is often a composite of the overlapping ¹Lₐ and ¹Lₑ transitions, and another more intense band at shorter wavelengths. nih.govacs.org The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. rsc.orgnih.gov

The tert-butyl group at the 2-position, being a weak electron-donating alkyl group, is expected to have a minor effect on the absorption spectrum, likely causing a small bathochromic (red) shift. In contrast, the nitrile group at the 5-position is an electron-withdrawing group. Electron-withdrawing groups, particularly when in conjugation with the indole π-system, can cause a more significant red shift of the absorption maxima. nih.gov Studies on other 5-substituted indoles, such as 5-cyanoindole, have shown this bathochromic effect. core.ac.uk

Therefore, it is predicted that the UV-Vis spectrum of this compound will exhibit absorption maxima at longer wavelengths compared to unsubstituted indole, primarily due to the electronic influence of the cyano group.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent Dependence |

|---|---|---|

| ¹Lₐ ← ¹A (π-π*) | > 280 | Sensitive to solvent polarity |

Theoretical and Computational Investigations of 2 Tert Butyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, for a given arrangement of atoms.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure.

For 2-tert-butyl-1H-indole-5-carbonitrile, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would first determine the optimal bond lengths, bond angles, and dihedral angles. This process reveals the planarity of the indole (B1671886) ring system and the spatial orientation of the bulky tert-butyl group at the C2 position and the nitrile group at the C5 position. The resulting optimized geometry is the foundation for all subsequent electronic property calculations.

The Hartree-Fock (HF) method is another foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. Unlike DFT, which relies on electron density, HF theory explicitly calculates the molecular orbitals by assuming each electron moves in the average field of all other electrons, without considering electron correlation in detail.

While often less accurate than modern DFT methods for total energies, HF calculations are crucial for providing a qualitative understanding of electronic structure and serve as a starting point for more advanced, correlation-corrected methods. An HF calculation for this compound would yield a set of molecular orbitals and their corresponding energies, providing a baseline for its electronic properties. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the molecule's predicted properties.

Electronic Structure Analysis

Following geometry optimization, a deeper analysis of the electronic structure provides insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which is characteristic of its aromatic nature.

LUMO: This orbital serves as the primary electron acceptor. The LUMO is anticipated to have significant contributions from the electron-withdrawing nitrile group (-C≡N) and the fused aromatic ring.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap generally implies high chemical reactivity and polarizability, suggesting the molecule can be more easily excited.

A theoretical study would precisely calculate these energy levels and visualize the spatial distribution of the HOMO and LUMO, confirming the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions.

| Parameter | Description | Predicted Location/Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Primarily localized on the indole ring |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significant density on the nitrile group and aromatic system |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines chemical reactivity and kinetic stability |

Note: Specific energy values (in eV) would be populated in this table from the output of a DFT or HF calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, the most negative potential is expected around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atom attached to the indole nitrogen (the N-H group).

Green Regions: Represent areas of neutral or near-zero potential, often found over the nonpolar tert-butyl group.

The MEP map provides a powerful, intuitive guide to the molecule's reactive sites and its potential for forming non-covalent interactions, such as hydrogen bonds.

To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes are used.

Mulliken Charge Analysis: This method partitions the total electron density among the atoms based on the contribution of their basis functions to the molecular orbitals. While computationally simple and widely reported, Mulliken charges can be highly sensitive to the choice of the basis set used in the calculation.

For this compound, both analyses would assign partial positive and negative charges to each atom. It would be expected that the nitrile nitrogen atom would carry a significant negative charge, while the indole nitrogen and its attached hydrogen would show different charge characteristics. The carbon atoms of the tert-butyl group would have different charges compared to those in the aromatic ring.

| Atom/Group | Expected Mulliken/Hirshfeld Charge |

| Nitrile Nitrogen (N) | Significantly Negative |

| Indole Nitrogen (N-H) | Negative |

| Indole Hydrogen (N-H) | Positive |

| Tert-butyl Carbon atoms | Slightly Negative/Positive |

| Aromatic Carbon atoms | Variably Charged |

Note: This table would be populated with specific numerical charge values derived from a quantum chemical calculation.

Intermolecular and Intramolecular Interactions

The physical and chemical properties of a molecule are profoundly influenced by the complex network of forces acting both within the molecule (intramolecular) and between adjacent molecules (intermolecular). Computational methods such as Non-Covalent Interaction (NCI) analysis and Hirshfeld Surface Analysis are instrumental in mapping and quantifying these interactions.

Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The analysis generates isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, color-coded to indicate the nature and strength of the interaction.

For this compound, NCI analysis would be expected to reveal several key interactions:

Intramolecular Interactions: Weak van der Waals forces, specifically C-H···π interactions, are anticipated between the hydrogen atoms of the bulky tert-butyl group at the C2 position and the electron cloud of the indole ring system. Steric repulsion between the tert-butyl group and the hydrogen atom at the C3 position would also be visualized as a distinct region on the NCI plot.

Intermolecular Interactions: In a condensed phase or crystal lattice, the primary intermolecular interactions would likely be:

N-H···N Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group (-C≡N) on an adjacent molecule can act as a hydrogen bond acceptor. This would form strong, directional interactions crucial for molecular assembly.

π–π Stacking: The planar indole ring system is susceptible to π–π stacking interactions with neighboring molecules. These interactions, driven by dispersion forces, would be a significant factor in the crystal packing.

C-H···π Interactions: Hydrogen atoms from the tert-butyl group or the aromatic ring of one molecule could interact with the π-system of a neighboring indole ring.

The table below provides a hypothetical summary of the types of non-covalent interactions that NCI analysis could identify for this molecule.

| Interaction Type | Atoms/Groups Involved | Strength | Nature |

| Hydrogen Bonding | Indole (N-H) and Carbonitrile (N) | Strong | Attractive, Directional |

| π–π Stacking | Indole Ring and Indole Ring | Moderate | Attractive, Dispersive |

| van der Waals | tert-butyl H atoms and Indole Ring | Weak | Attractive, Dispersive |

| Steric Repulsion | tert-butyl Group and C3-H | N/A | Repulsive |

This table is illustrative and contains hypothetical data based on the molecular structure.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netiucr.org The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a given molecule dominates. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. Accompanying 2D fingerprint plots summarize these interactions, providing quantitative percentages for each contact type. tandfonline.comiucr.org

For this compound, a Hirshfeld surface analysis would likely highlight the following contributions to crystal packing:

H···H Contacts: Due to the abundance of hydrogen atoms, especially in the tert-butyl group and on the aromatic rings, H···H contacts are expected to comprise the largest percentage of the surface area, representing van der Waals forces. tandfonline.com

C···H/H···C Contacts: These interactions, indicative of C-H···π forces, would also be significant, arising from contacts between the carbon atoms of the indole ring and hydrogen atoms of neighboring molecules. researchgate.net

N···H/H···N Contacts: These would represent the strong N-H···N hydrogen bonds between the indole N-H donor and the nitrile acceptor of an adjacent molecule. Red spots on the dnorm map would indicate these close contacts.

C···N/N···C Contacts: Interactions involving the carbonitrile group would also be present.

The following interactive table presents hypothetical percentage contributions of various intermolecular contacts to the Hirshfeld surface, as derived from a 2D fingerprint plot.

| Contact Type | Hypothetical Contribution (%) | Description |

| H···H | 45.5 | Represents general van der Waals forces. |

| C···H / H···C | 22.0 | Indicates C-H···π interactions and other van der Waals contacts. |

| N···H / H···N | 15.5 | Corresponds to the primary N-H···N hydrogen bonds. |

| C···C | 8.5 | Suggests the presence of π–π stacking interactions. |

| N···C / C···N | 5.0 | Contacts involving the carbonitrile group. |

| Other | 3.5 | Minor contributions from other contact types. |

This table contains hypothetical data for illustrative purposes, based on analyses of similar heterocyclic compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. It allows for the mapping of potential energy surfaces, identification of intermediates and transition states, and calculation of activation energies, providing insights that are often difficult to obtain experimentally. nih.govcopernicus.org

A key aspect of mechanistic studies is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy barrier (ΔG‡), which determines the reaction rate.

A plausible synthetic route to this compound is the Fischer indole synthesis. A computational study could model the key steps of this reaction, such as the acid-catalyzed rearrangement of a phenylhydrazone precursor. For instance, the copernicus.orgcopernicus.org-sigmatropic rearrangement is often the rate-determining step. Transition state analysis would reveal the geometry of the six-membered ring-like TS and calculate its associated energy barrier. Subsequent electrophilic substitution reactions on the synthesized indole could also be modeled. Due to the electron-rich nature of the indole ring, electrophilic attack is favorable, typically at the C3 position. ic.ac.ukquora.com The presence of the bulky tert-butyl group at C2 would sterically hinder attack at that position, reinforcing the selectivity for C3.

The table below presents hypothetical activation energy barriers for a proposed electrophilic substitution (e.g., nitration) at different positions of the indole ring system, demonstrating the predicted regioselectivity.

| Reaction Step | Position of Attack | Hypothetical ΔG‡ (kcal/mol) |

| Electrophilic Nitration | C3 | 15.2 |

| Electrophilic Nitration | C4 | 22.5 |

| Electrophilic Nitration | C6 | 20.8 |

| Electrophilic Nitration | C7 | 24.1 |

This table is illustrative and contains hypothetical data to demonstrate the concept of regioselectivity predicted by transition state analysis.

Computational modeling is highly effective in explaining how catalysts and reagents influence reaction pathways. For example, in the Fischer indole synthesis, an acid catalyst is typically required. A computational study could model the reaction both with and without the catalyst. The results would likely show that the proton from the acid catalyst coordinates with a nitrogen atom in the phenylhydrazone intermediate, which significantly lowers the energy barrier for the subsequent C-C bond-forming rearrangement by making the key nitrogen atom more electrophilic and promoting the necessary bond cleavages and formations.

Similarly, for a reaction like nitration, different nitrating agents could be modeled (e.g., HNO₃/H₂SO₄ vs. trifluoroacetyl nitrate). nih.gov The calculations would elucidate how the reagent interacts with the indole substrate, showing the structure of the active electrophile and its approach to the indole ring, thereby explaining differences in reactivity and selectivity observed with different reagents.

Prediction of Chemical Reactivity and Selectivity Parameters

DFT calculations can predict a molecule's reactivity through various electronic parameters. rsc.org These parameters help in understanding where and how a molecule is likely to react.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For an indole, the HOMO is typically localized over the pyrrole (B145914) ring, indicating this is the most nucleophilic region and the most likely site for electrophilic attack. ic.ac.uk

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show the most negative potential around the C3 position of the indole ring.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, thereby indicating local reactivity. The Fukui function for electrophilic attack (f⁻) would be highest at the most nucleophilic site.

The electronic nature of the substituents significantly influences reactivity. The tert-butyl group at C2 is electron-donating, increasing the electron density and nucleophilicity of the indole ring. Conversely, the carbonitrile group at C5 is strongly electron-withdrawing, which deactivates the benzene (B151609) portion of the molecule towards electrophilic attack. rsc.orgresearchgate.net The combination of these effects would strongly favor electrophilic substitution at the C3 position.

The following table shows hypothetical values for a condensed-to-atom Fukui index (f⁻) for electrophilic attack at various positions, quantifying the predicted regioselectivity.

| Atomic Position | Hypothetical Fukui Index (f⁻) | Predicted Reactivity towards Electrophiles |

| C3 | 0.25 | Highest |

| C4 | 0.08 | Low |

| C6 | 0.11 | Moderate |

| C7 | 0.06 | Low |

This table is illustrative, containing hypothetical data derived from conceptual DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For a molecule such as this compound, conformational analysis and molecular dynamics (MD) simulations would offer significant insights into its structural flexibility, preferred spatial arrangements, and thermodynamic properties. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies focused on the conformational analysis or molecular dynamics of this particular compound.

Molecular dynamics simulations would further elaborate on the conformational landscape by simulating the atomic motions of the molecule over time. An MD simulation would provide a view of how the molecule behaves in a simulated environment, such as in a solvent or at a particular temperature. This would reveal not only the preferred conformations but also the timescale of transitions between different conformational states. Such simulations could illuminate the flexibility of the indole ring and the vibrational modes of the nitrile group.

While detailed research findings and data tables for this compound are not available, a hypothetical data table from a conformational analysis is presented below to illustrate the type of results such a study would yield.

Table 1: Hypothetical Torsional Energy Profile for the C(2)-C(tert-butyl) Bond Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.8 | Eclipsed |

| 60 | 0.2 | Staggered (Gauche) |

| 120 | 6.0 | Eclipsed |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

The absence of specific computational studies on this compound in the current body of scientific literature underscores a gap in the understanding of this molecule's detailed structural and dynamic properties. Future research in this area would be invaluable for a more complete characterization.

Future Research Directions and Unexplored Avenues for 2 Tert Butyl 1h Indole 5 Carbonitrile

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional indole (B1671886) syntheses often involve harsh conditions, multiple steps, and the use of stoichiometric reagents, leading to significant waste. openmedicinalchemistryjournal.com Future research should prioritize the development of green, efficient, and atom-economical methods to access 2-tert-butyl-1H-indole-5-carbonitrile and its derivatives.

Key areas for investigation include:

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the indole core in a single, convergent step from simple, readily available starting materials would significantly improve efficiency and reduce waste. rsc.org

C-H Activation Strategies: Transition-metal-catalyzed C-H activation/functionalization offers a powerful, atom-economical approach to building the indole ring system, avoiding the need for pre-functionalized substrates. thieme-connect.com Research could focus on developing catalytic systems that regioselectively construct the substituted indole core.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processes. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Bio-renewable Feedstocks: Exploring synthetic routes that utilize bio-renewable starting materials would align with the principles of green chemistry and enhance the sustainability of the synthesis. rsc.org

Table 1: Proposed Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| One-Pot Tandem Reactions | Combining multiple reaction steps into a single pot without isolating intermediates. | Reduced solvent waste, time, and energy consumption. |

| Catalytic Cyclization | Employing metal or organocatalysts to facilitate the indole ring formation. | High atom economy, milder reaction conditions, potential for asymmetric synthesis. organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound suggests intriguing, yet unexplored, reactivity. The bulky tert-butyl group at C2 is expected to sterically hinder reactions at that position and potentially direct functionalization to other sites, such as C3, C4, C6, or C7.

Future studies should investigate:

Regioselective C-H Functionalization: Exploring late-stage C-H functionalization of the indole core to introduce new substituents. The electronic and steric influence of the existing groups could lead to unusual regioselectivity.

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, opening pathways to diverse derivatives. mdpi.com

Cycloaddition Reactions: Investigating the participation of the indole core in cycloaddition reactions to construct more complex, polycyclic architectures. The electron-withdrawing nature of the nitrile group may influence the dienophilic or dipolarophilic character of the molecule.

Photoredox and Electrochemical Methods: Employing modern synthetic methods like photoredox catalysis or electrochemistry could uncover novel transformations and provide access to reaction pathways not achievable through traditional thermal methods. rsc.org

Advanced Computational Modeling for High-Throughput Screening of Chemical Space

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound, computational modeling can accelerate the discovery of new applications.

Key computational approaches to be explored include:

Virtual Library Generation: Creating a large, virtual library of derivatives by computationally modifying the parent structure.

High-Throughput Virtual Screening (HTVS): Screening this virtual library against biological targets (e.g., protein kinases, enzymes) using molecular docking simulations to identify potential drug candidates. nih.gov

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties, reactivity, and spectroscopic signatures. This can help rationalize observed reactivity and predict the outcomes of unexplored reactions.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of derivatives with their predicted biological activity or material properties, enabling the rational design of more potent or effective compounds.

Table 2: Proposed Computational Modeling Workflow

| Step | Technique | Objective |

|---|---|---|

| 1. Scaffolding | Molecular Modeling | Design a virtual library based on the this compound core. |

| 2. Prediction | Molecular Docking / QSAR | Screen the library against known biological targets to predict binding affinity and activity. |

| 3. Prioritization | Data Analysis | Rank virtual hits based on predicted potency, drug-likeness, and synthetic feasibility. |

Integration of this compound into Complex Synthetic Targets

As a functionalized building block, this compound can serve as a starting point for the synthesis of more complex molecules with potential applications in medicine and materials science.

Future synthetic campaigns could target:

Bioactive Alkaloid Analogs: Many complex natural product alkaloids contain an indole core. nih.gov This compound could be elaborated into novel analogs of these natural products, potentially leading to new therapeutic agents.

Organic Electronic Materials: Indole derivatives are known to possess interesting photophysical properties. The nitrile group can act as an electron-accepting unit, making this scaffold a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

Pharmacological Probes: By attaching fluorescent tags or other reporter groups, derivatives of this molecule could be developed as chemical probes to study biological processes. unl.edu

Investigation of Solid-State Chemistry and Supramolecular Assemblies

The solid-state properties of organic molecules are dictated by their intermolecular interactions. The N-H group of the indole ring can act as a hydrogen-bond donor, while the nitrile group is a hydrogen-bond acceptor. This combination presents opportunities for creating ordered supramolecular structures.

Unexplored research avenues in this area include:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control their solid-state packing and properties. Co-crystallization with other molecules could lead to new materials with tailored properties.

Polymorphism Screening: Investigating whether the compound can exist in multiple crystalline forms (polymorphs), which could have different physical properties such as solubility and stability.

Self-Assembly Studies: Exploring the self-assembly of derivatives in solution and on surfaces to form nanostructures, liquid crystals, or organogels. The interplay between hydrogen bonding, π-π stacking of the indole rings, and steric effects from the tert-butyl group could lead to novel and complex assemblies.

Q & A

Q. What are the common synthetic routes for 2-tert-butyl-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves indole ring functionalization. A key step is the introduction of the tert-butyl group via Boc (tert-butoxycarbonyl) protection under basic conditions. For example:

- Boc Protection : Ethyl 5-chloro-1H-indole-2-carboxylate derivatives are protected using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous THF .

- Nitrile Introduction : The 5-carbonitrile group is introduced via nucleophilic substitution or Pd-catalyzed cyanation .

Q. Optimization Tips :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yields at controlled exotherms |

| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Avoids side reactions |

| Solvent Polarity | DMF or DMSO | Enhances nitrile coupling efficiency |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the nitrile carbon resonates at ~115–120 ppm in ¹³C NMR .

- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 227.1) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group. SHELX software refines crystallographic data (e.g., space group C2/c, Z = 8) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory due to unknown chronic toxicity .

- Waste Disposal : Segregate nitrile-containing waste and use licensed toxic waste contractors to avoid environmental contamination .

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult poison control .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

Methodological Answer: SHELXL refines crystal structures via iterative least-squares cycles. Key steps:

Data Scaling : Use SADABS for absorption correction .

Structure Solution : SHELXD identifies heavy atoms (e.g., bromine in halogenated analogs) via dual-space methods .

Refinement : Apply anisotropic displacement parameters for non-H atoms. For disordered tert-butyl groups, use PART instructions to model split positions .

Q. Example Metrics :

| Parameter | Value (Brominated Analog) |

|---|---|

| R-factor | 0.029 |

| wR₂ (all data) | 0.066 |

| C–C bond precision | ±0.003 Å |

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for indole derivatives?

Methodological Answer:

- Root Cause Analysis :

- Resolution Strategies :

- Use variable-temperature NMR to detect conformational changes.

- Validate with DFT calculations (e.g., Gaussian) to correlate experimental and theoretical spectra .

Q. What mechanistic insights guide the design of novel this compound analogs for biological studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- The tert-butyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

- Nitrile groups act as hydrogen-bond acceptors, targeting enzyme active sites (e.g., kinase inhibitors) .

- Synthetic Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.